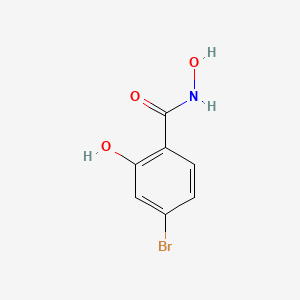
N-Benzyl-2-propen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-propen-1-amine hydrochloride, also known as benzyl amine hydrochloride, is a chemical compound derived from the reaction of benzyl amine and hydrochloric acid. It is a colorless, water-soluble solid at room temperature and has a melting point of 106-108°C. It is an important intermediate in the synthesis of other organic compounds and is used in the manufacture of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- N-Benzyl-2-propen-1-amine hydrochloride is involved in the synthesis of various compounds with pharmacological properties. For instance, the synthesis and alpha-adrenoceptor blocking activity of the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride have been studied for their irreversible antagonism at rat vas deferens alpha-adrenoceptors. This research highlights the compound's potential as a tool for characterizing alpha 1-adrenoceptor subtypes (Giardiná et al., 1997).
Chemical Reactions and Mechanisms
- The compound is used in studying chemical reactions like the mechanism of amide formation by carbodiimide in aqueous media, highlighting its role in understanding complex biochemical processes (Nakajima & Ikada, 1995).
- A novel procedure involving this compound for the Pd-C catalytic N-debenzylation of benzylamines was established, showcasing its application in synthetic chemistry (Cheng et al., 2009).
Catalysis and Synthesis
- In catalysis, this compound has been used in processes like the Pd(OAc)2-catalyzed carbonylation of amines, which is important for creating various chemical products (Orito et al., 2006).
- It also plays a role in the synthesis of chiral secondary N-benzhydrylamines, which are used as reagents in asymmetric deprotonations, contributing to the field of stereoselective synthesis (Nodzewska et al., 2014).
Mécanisme D'action
Target of Action
Benzylamine, a related compound, has been found to interact with trypsin-1 and trypsin-2 in humans
Mode of Action
It’s known that the compound can undergo eosin y mediated photo-oxidation to produce imines as primary reaction products . These imines can then form undesired aldehydes after longer reaction times .
Biochemical Pathways
Allylamines and benzylamines, which are structurally similar to n-allylbenzylamine hcl, are known to have antifungal activity by inhibiting squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .
Pharmacokinetics
The compound has a molecular weight of 147221 , which may influence its absorption and distribution
Result of Action
The related compounds, allylamines and benzylamines, are known to cause increased membrane permeability and leakage of cellular components in fungi, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-ALLYLBENZYLAMINE HCL. For instance, the compound’s photo-oxidation is influenced by the presence of light and air . Other factors such as temperature, pH, and nutrient availability could also potentially affect the compound’s action .
Analyse Biochimique
Biochemical Properties
N-Benzyl-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The nature of these interactions often involves the formation of a Schiff base intermediate, which is crucial for the catalytic activity of the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, by forming a stable complex with the enzyme. This inhibition leads to an increase in the levels of monoamines, which can have various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects such as neuroprotection and anti-inflammatory properties. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. Additionally, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
N-benzylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLNGVMJGSNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496759 |
Source


|
| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23530-82-7 |
Source


|
| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

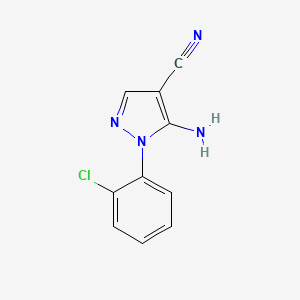
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

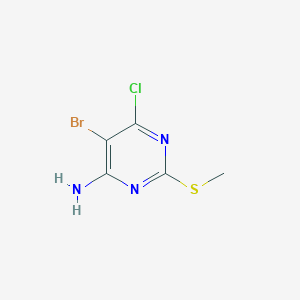
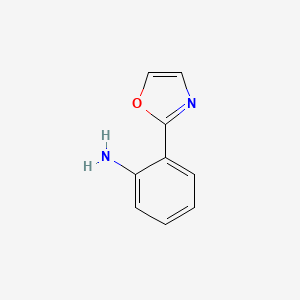


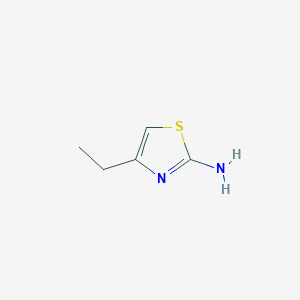

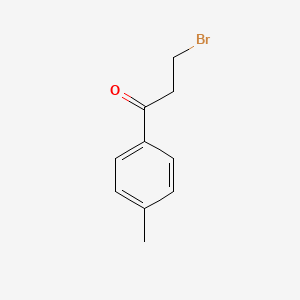
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
